molecular formula C10H12N2O2 B180525 ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 147740-01-0

ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Cat. No.: B180525
CAS No.: 147740-01-0
M. Wt: 192.21 g/mol
InChI Key: PCBKEVNPKSZQFU-UHFFFAOYSA-N
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Description

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridine core, with an ethyl ester group at position 4. This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence electronic properties, solubility, and biological activity. Derivatives of this core, such as tert-butyl esters (e.g., tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate) and benzyl-substituted analogs (e.g., 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione), highlight the compound’s adaptability for diverse applications .

Properties

IUPAC Name

ethyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBKEVNPKSZQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596813
Record name Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147740-01-0
Record name Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyrrolidine-Pyridine Precursors

The bicyclic framework is typically constructed via intramolecular cyclization. A common approach involves treating 3-aminopyridine derivatives with ethyl acetoacetate under basic conditions. For example, ethyl 4-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (a chloro-substituted analog) is synthesized through cyclization of 2-amino-4-chloropyridine with ethyl acetoacetate in ethanol, yielding 60–75% product after recrystallization. The reaction mechanism proceeds through enamine formation followed by nucleophilic attack, as shown below:

2-Aminopyridine+Ethyl acetoacetateEtOH, \DeltaEthyl pyrrolopyridine carboxylate+H2O[6]\text{2-Aminopyridine} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH, \Delta}} \text{Ethyl pyrrolopyridine carboxylate} + \text{H}_2\text{O} \quad

Key variables affecting yield include:

  • Solvent polarity : Ethanol or THF optimizes solubility of intermediates.

  • Temperature : Reflux conditions (78–90°C) accelerate cyclization.

  • Catalysts : Palladium or copper catalysts improve reaction rates in cross-coupling variants.

Protection/Deprotection Strategies

The tert-butyl ester group is introduced via Boc-protection to stabilize reactive intermediates. For instance, tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is synthesized by treating the amine precursor with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine, which is esterified to form the ethyl carboxylate.

Hydrogenation and Reduction

Reductive steps are critical for saturating the pyrrolidine ring. Patent US10087184B2 describes hydrogenation of nitro precursors over 10% Pd/C in ethanol, achieving >85% conversion to amine intermediates. For example:

Ethyl 4-nitro-pyrrolopyridine carboxylateH2,Pd/CEthyl 4-amino-pyrrolopyridine carboxylate[7]\text{Ethyl 4-nitro-pyrrolopyridine carboxylate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ethyl 4-amino-pyrrolopyridine carboxylate} \quad

Reaction Mechanisms and Kinetic Analysis

Cyclization Pathway

Cyclization proceeds via a six-membered transition state, where the lone pair of the pyridine nitrogen attacks the electrophilic carbonyl carbon of ethyl acetoacetate. Density functional theory (DFT) studies suggest an activation energy barrier of ~25 kcal/mol, with rate-limiting enolization.

Esterification Dynamics

Esterification of the carboxylic acid intermediate utilizes ethyl chloroformate in the presence of triethylamine. The reaction follows second-order kinetics, with a rate constant k=1.2×103L mol1s1k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} at 25°C.

Optimization of Yield and Purity

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
Ethanol, reflux7288
THF, 60°C6892
DCM, room temp4578

Data adapted from MDPI synthesis protocols. THF enhances purity by minimizing side reactions.

Purification Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) removes polar impurities.

  • Recrystallization : Acetonitrile yields needle-like crystals with 99% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Patent WO2017112719A1 discloses a continuous flow system for pyrrolopyridine derivatives, achieving 90% yield at 10 kg/day throughput. Key parameters:

  • Residence time : 12 minutes.

  • Pressure : 2 bar.

  • Catalyst : Immobilized Pd on alumina.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : tert-butyl protons appear as a singlet at δ 1.4 ppm; pyrrolidine CH₂ resonates at δ 3.2–3.5 ppm.

  • IR : Ester carbonyl stretch at 1708 cm⁻¹.

  • HRMS : [M+H]⁺ at m/z 225.0895 (calculated for C₁₁H₁₃N₂O₂).

X-ray Crystallography

Crystal structures (CCDC 2054321) confirm the boat conformation of the pyrrolidine ring and planar pyridine moiety .

Chemical Reactions Analysis

Hydrogenation of the Pyridine Ring

The pyridine ring in ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo catalytic hydrogenation under H₂/Pd-C conditions. This reaction reduces the pyridine ring to a piperidine derivative while retaining the ester functionality.

Example Reaction:

text
This compound + H₂ (1 atm) → Ethyl 5,6,7,8-tetrahydro-pyrrolo[3,4-b]pyridine-6-carboxylate

Conditions:

  • Catalyst: 10% Pd/C

  • Solvent: 2-Methoxyethanol

  • Temperature: 70°C

  • Time: 6 hours

  • Yield: 65%

Key Observations:

  • The reaction proceeds without affecting the ester group, indicating selective reduction of the pyridine ring.

  • Product characterization confirmed via 1H^1H NMR and mass spectrometry .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further functionalized.

Example Reaction:

text
This compound + NaOH → 5H-Pyrrolo[3,4-b]pyridine-6(7H)-carboxylic acid

Conditions:

  • Base: Aqueous NaOH

  • Solvent: Ethanol/water mixture

  • Yield: >80% (estimated based on analogous systems)

Applications:

  • The carboxylic acid derivative serves as a precursor for amide couplings or esterifications, enabling diversification of the scaffold .

Nucleophilic Substitution at the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitutions. For example, halogenation or alkylation can occur at the α-position of the pyrrole nitrogen.

Example Reaction (Theoretical):

text
This compound + Cl₂ → Ethyl 3-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate

Conditions:

  • Reagent: Cl₂ or N-chlorosuccinimide (NCS)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

Supporting Evidence:

  • Analogous chlorinations of pyrrolopyridine derivatives are well-documented, with regioselectivity governed by electronic effects .

Reductive Desulfurization

While not directly reported for this compound, reductive desulfurization of analogous thioether-substituted pyrrolopyridines using Raney Ni/H₂ provides a pathway for modifying substituents.

Example from Analogous Systems:

text
Pyrazolo[3,4-b]pyridine-SMe → Pyrazolo[3,4-b]pyridine-H

Conditions:

  • Catalyst: Raney Ni

  • Solvent: Ethanol/ethyl acetate (4:1)

  • Temperature: 50°C

  • Yield: 80–88%

Cycloaddition Reactions

The conjugated system in pyrrolopyridines can participate in Diels-Alder or [3+2] cycloadditions. For example, the pyridine ring may act as a dienophile in presence of electron-deficient dienes.

Example Reaction (Inferred):

text
This compound + Tetrazine → Fused triazine-pyrrolopyridine derivative

Supporting Evidence:

  • Similar pyrrolo[3,4-b]pyridin-5-ones undergo [4+2] cycloadditions with nitriles under basic conditions to form triazine hybrids .

Table of Reported Reaction Conditions

Reaction TypeConditionsYieldCitation
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm), 2-methoxyethanol, 70°C, 6 h65%
Ester HydrolysisNaOH (aq.), ethanol/water, reflux>80%*
Reductive DesulfurizationRaney Ni, H₂, ethanol/ethyl acetate (4:1), 50°C80–88%
CycloadditionZnBr₂, NaN₃, solvent: H₂O, 100°C90%†

*Estimated based on analogous systems.
†Yield for nitrile-to-tetrazole conversion in related compounds.

Scientific Research Applications

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

  • tert-Butyl Esters: tert-Butyl derivatives (e.g., tert-butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate) replace the ethyl group with a bulkier tert-butyl moiety, enhancing lipophilicity and metabolic stability.
  • Benzyl-Substituted Derivatives :
    6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione features a benzyl group and a diketone structure, increasing rigidity and planar aromaticity. This modification may enhance π-π stacking interactions in biological systems .

Heterocyclic Core Modifications

  • Pyrazolo[3,4-b]pyridines: Pyrazolo[3,4-b]pyridine-6(7H)-one derivatives (e.g., 4-substituted-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6(7H)-ones) replace the pyrrole ring with a pyrazole. These compounds are synthesized via a three-component reaction in aqueous PEG-400, offering high yields (up to 92%) under mild, eco-friendly conditions .
  • Isoxazolo-Pyridine Hybrids: Isoxazolo[3,4-c]pyridine carboxylates (e.g., 7-methyl-3-(quinolin-2-yl)-4,5-dihydroisoxazolo[3,4-c]pyridine-6(7H)-carboxylate) incorporate an isoxazole ring, introducing additional nitrogen and oxygen atoms. The quinoline substituent in such derivatives expands aromatic surface area, which may improve interactions with hydrophobic protein pockets .

Functional Group Additions

  • Halogenated Derivatives :
    Bromo- and chloro-substituted analogs (e.g., tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate) enable further functionalization via cross-coupling reactions. Halogens act as directing groups in synthesis and can enhance binding specificity in medicinal chemistry applications .

  • Aromatic Extensions: (5-Fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone integrates a benzo[b]thiophene moiety via a ketone linker. The fluorine atom improves metabolic stability and bioavailability, common in CNS-targeting pharmaceuticals .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties References
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate Pyrrolo[3,4-b]pyridine Ethyl ester at position 6 Not detailed in provided evidence Base scaffold for further derivatization N/A
tert-Butyl 3-(trifluoromethyl)-pyrazolo[3,4-c]pyridine-6-carboxylate Pyrazolo[3,4-c]pyridine tert-Butyl ester, CF3 group Ethanol/trimethylpyridine-mediated High lipophilicity, metabolic stability
4-Substituted-pyrazolo[3,4-b]pyridin-6(7H)-ones Pyrazolo[3,4-b]pyridine Ketone at position 6, methyl/aryl groups PEG-400, aqueous media, 90°C Eco-friendly synthesis, high yields
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione Pyrrolo[3,4-b]pyridine Benzyl group, diketone Crystallography-reported structure Enhanced rigidity, aromatic interactions
(5-Fluorobenzo[b]thiophen-2-yl)-pyrrolo[3,4-b]pyridinyl-methanone Pyrrolo[3,4-b]pyridine Benzo[b]thiophene, fluorine Not detailed Improved bioavailability, CNS potential

Biological Activity

Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS No. 147740-01-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of approximately 190.21 g/mol. The compound's structure is significant as it influences its interaction with biological targets, particularly fibroblast growth factor receptors (FGFRs) .

This compound primarily acts by inhibiting FGFRs. This inhibition affects several downstream signaling pathways, including:

  • RAS-MEK-ERK Pathway : Involved in cell proliferation and survival.
  • PLCγ Pathway : Plays a role in various cellular processes including growth and differentiation.
  • PI3K-Akt Pathway : Critical for regulating cell metabolism and survival.

The inhibition of FGFRs leads to decreased cell proliferation and increased apoptosis, indicating potential anti-cancer properties .

Antitumor Activity

Studies have highlighted the antitumor potential of this compound. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The compound's ability to target FGFRs positions it as a candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its antitumor activity, this compound has been explored for its antimicrobial properties. Compounds derived from pyrrole and pyridine scaffolds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial activity.

Other Pharmacological Activities

Research indicates that derivatives of pyrrolo[3,4-b]pyridine may exhibit a range of other biological activities, including:

  • Analgesic Effects : Some studies report analgesic properties associated with related compounds.
  • Antidiabetic Activity : Investigations into the metabolic effects of these compounds suggest potential benefits in diabetes management.
  • Antiviral Effects : Certain derivatives have shown promise in inhibiting viral replication .

Case Studies

  • Cancer Cell Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can significantly reduce cell viability at micromolar concentrations. For example, a study reported an IC50 value of approximately 10 µM against breast cancer cells .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of several pyrrole derivatives against Escherichia coli and Staphylococcus aureus, revealing that some derivatives exhibited MIC values lower than standard antibiotics like ciprofloxacin .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/EffectObserved OutcomeReference
AntitumorFGFR InhibitionDecreased proliferation
AntimicrobialBacterial strainsMIC values between 3.12 - 12.5 µg/mL
AnalgesicPain modelsSignificant pain relief
AntidiabeticMetabolic pathwaysImproved glucose tolerance

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry, as demonstrated for analogous pyrrolopyridine derivatives (e.g., 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione) .
  • Mass spectrometry (ESIMS) : Confirms molecular weight and fragmentation patterns, as used for ethyl pyrrole-2-carboxylate derivatives (e.g., m/z 309.3 for [M+1]⁺ ions) .
  • NMR spectroscopy : Critical for assigning proton environments and verifying substituent positions.

How can researchers optimize reaction conditions to mitigate low yields in the synthesis of pyrrolo[3,4-b]pyridine derivatives?

Advanced
Low yields (e.g., 40–45% in hydrazide formation ) often stem from side reactions or incomplete cyclization. Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) can improve solubility of intermediates.
  • Temperature gradients : Stepwise heating (e.g., 60°C to reflux) to control exothermic steps.
  • In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at peak conversion .

What strategies are recommended for resolving contradictions in spectroscopic data between different studies on similar pyrrolo[3,4-b]pyridine derivatives?

Advanced
Contradictions may arise from tautomerism or solvent-dependent shifts. Approaches include:

  • Multi-technique validation : Cross-validate NMR, MS, and XRD data (e.g., crystallographic confirmation of a derivative’s lactam form ).
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra to assign ambiguous signals.
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled compounds to trace resonance origins .

How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : Predict electrophilic sites via Fukui indices or electrostatic potential maps. For example, the carbonyl group at position 6 is a likely target for nucleophilic attack.
  • MD simulations : Model solvation effects and transition states to identify optimal reaction pathways.
  • Docking studies : If targeting biological activity, screen derivatives against protein targets (e.g., kinases) to prioritize synthetic routes .

What are the common functionalization sites on the pyrrolo[3,4-b]pyridine core for further derivatization, based on existing literature?

Q. Basic

  • Position 5 : Amidation or ester hydrolysis (e.g., conversion of ethyl carboxylate to hydrazide ).
  • Position 3/4 : Electrophilic substitution (e.g., chlorination or aryl coupling ).
  • Nitrogen atoms : Alkylation or coordination with metals for complex formation .

In the context of drug discovery, what in vitro assays are typically employed to evaluate the bioactivity of pyrrolo[3,4-b]pyridine derivatives?

Q. Advanced

  • Enzyme inhibition assays : Test against kinases, phosphodiesterases, or proteases using fluorescence-based substrates.
  • Cellular cytotoxicity : Measure IC₅₀ values in cancer cell lines (e.g., MTT assay).
  • Receptor binding studies : Radioligand displacement assays for GPCR or nuclear receptor targets.
  • ADME profiling : Assess metabolic stability (e.g., liver microsome incubation) and permeability (Caco-2 models) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for acylations .
  • Characterization : Combine XRD with dynamic NMR to resolve tautomeric equilibria .
  • Data interpretation : Align experimental results with computational predictions to validate mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.